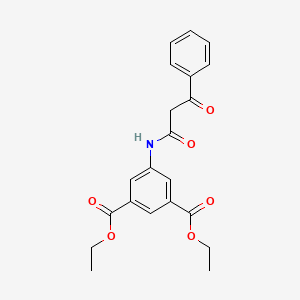
Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(エトキシカルボニル)-5-(3-オキソ-3-フェニルプロパノイルアミノ)安息香酸エチルは、様々な科学分野で多様な用途を持つ、複雑な有機化合物です。この化合物は、エトキシカルボニル基とフェニルプロパノイルアミノ基を有する安息香酸コアを特徴とし、合成化学および医薬品研究において貴重な分子となっています。
準備方法
合成経路と反応条件
3-(エトキシカルボニル)-5-(3-オキソ-3-フェニルプロパノイルアミノ)安息香酸エチルの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、3-アミノ-5-カルボキシ安息香酸のエタノールによるエステル化から、3-アミノ-5-エトキシカルボニル安息香酸エチルを形成することから始まります。この中間体は、その後、ピリジンなどの塩基の存在下で、3-オキソ-3-フェニルプロパン酸クロリドとアシル化反応を起こし、最終生成物を得ます。
工業的製造方法
工業的環境では、この化合物の製造は、収率と純度を最大化するために、最適化された反応条件を伴う場合があります。これには、温度、溶媒の選択、反応時間の正確な制御が含まれます。触媒と自動化システムは、一貫した品質とスケーラビリティを確保するために、しばしば使用されます。
化学反応の分析
反応の種類
3-(エトキシカルボニル)-5-(3-オキソ-3-フェニルプロパノイルアミノ)安息香酸エチルは、以下を含む様々な化学反応を起こす可能性があります。
酸化: この化合物は、追加の官能基を導入したり、既存の官能基を修飾したりするために、酸化することができます。
還元: 還元反応は、カルボニル基をアルコールやアミンに変換するために使用できます。
置換: 求核置換反応は、特定の置換基を他の官能基に置き換えることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO₄) や三酸化クロム (CrO₃) があります。
還元: 水素化アルミニウムリチウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が頻繁に使用されます。
置換: 塩基の存在下でのハロアルカンやアシルクロリドなどの試薬は、置換反応を促進できます。
形成される主な生成物
これらの反応から形成される生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学的研究の応用
3-(エトキシカルボニル)-5-(3-オキソ-3-フェニルプロパノイルアミノ)安息香酸エチルは、科学研究において数多くの用途があります。
化学: より複雑な分子を合成し、反応機構を研究するための構成要素として役立ちます。
生物学: この化合物は、生化学アッセイで、酵素の相互作用や代謝経路を調査するために使用できます。
工業: この化合物は、特殊な化学物質や、独自の特性を持つ材料の製造に使用されます。
作用機序
3-(エトキシカルボニル)-5-(3-オキソ-3-フェニルプロパノイルアミノ)安息香酸エチルが効果を発揮するメカニズムは、分子標的との相互作用によって異なります。特定の酵素または受容体に結合し、それらの活性を変化させ、生化学経路に影響を与える可能性があります。正確なメカニズムは、医薬品化学や酵素学など、使用される状況によって異なる場合があります。
類似化合物の比較
3-(エトキシカルボニル)-5-(3-オキソ-3-フェニルプロパノイルアミノ)安息香酸エチルは、以下のような他の類似化合物と比較できます。
3-(エトキシカルボニル)-4-(3-オキソ-3-フェニルプロパノイルアミノ)安息香酸エチル: 置換基の位置が異なっており、反応性や用途に影響を与える可能性があります。
3-(エトキシカルボニル)-5-(3-オキソ-3-フェニルプロパノイルアミノ)安息香酸メチル: メチルエステル変異体であり、溶解度や反応性のプロファイルが異なる場合があります。
3-(メトキシカルボニル)-5-(3-オキソ-3-フェニルプロパノイルアミノ)安息香酸エチル: エトキシカルボニル基の代わりにメトキシカルボニル基を特徴とし、化学的挙動に影響を与えます。
これらの比較は、特定の官能基とその化学的特性と用途への影響という点で、3-(エトキシカルボニル)-5-(3-オキソ-3-フェニルプロパノイルアミノ)安息香酸エチルの独自性を強調しています。
類似化合物との比較
Ethyl 3-(ethoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate can be compared with other similar compounds like:
Ethyl 3-(ethoxycarbonyl)-4-(3-oxo-3-phenylpropanoylamino)benzoate: Differing by the position of the substituents, which can affect its reactivity and applications.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
Ethyl 3-(methoxycarbonyl)-5-(3-oxo-3-phenylpropanoylamino)benzoate: Featuring a methoxycarbonyl group instead of ethoxycarbonyl, influencing its chemical behavior.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical properties and applications.
特性
分子式 |
C21H21NO6 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
diethyl 5-[(3-oxo-3-phenylpropanoyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C21H21NO6/c1-3-27-20(25)15-10-16(21(26)28-4-2)12-17(11-15)22-19(24)13-18(23)14-8-6-5-7-9-14/h5-12H,3-4,13H2,1-2H3,(H,22,24) |
InChIキー |
APOPSFFAPUDJKA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=CC(=C1)NC(=O)CC(=O)C2=CC=CC=C2)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pyridine-4-carboxamide](/img/structure/B12160690.png)
![2-isobutyl-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-ylcarbonyl)-1(2H)-isoquinolinone](/img/structure/B12160693.png)
![N-[2-(4-chlorobenzoyl)phenyl]-2-(morpholin-4-yl)propanamide](/img/structure/B12160700.png)
![2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B12160719.png)



![2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(1E)-1-(pyridin-3-yl)ethylidene]acetohydrazide](/img/structure/B12160747.png)
![2-(1H-indol-1-yl)-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B12160754.png)
![N'-[(1Z)-1-(3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B12160759.png)


![methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)glycinate](/img/structure/B12160766.png)
![ethyl 1-(3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxylate](/img/structure/B12160769.png)
